molecular formula C31H29N5O3S2 B611806 WEHI-539

WEHI-539

Cat. No.: B611806
M. Wt: 583.7 g/mol
InChI Key: JKMWZKPAXZBYEH-JWHWKPFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WEHI-539 is a small-molecule inhibitor specifically designed to target the anti-apoptotic protein BCL-XL, a member of the BCL-2 family of proteins. This compound was developed by the Walter and Eliza Hall Institute of Medical Research (WEHI) and has shown significant potential in inducing apoptosis in cancer cells by selectively binding to BCL-XL .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

WEHI-539 is a potent inhibitor of the Bcl-XL protein, with an IC50 value of 1.1 nM . Bcl-XL is a member of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. This compound binds to the BH3-binding groove of Bcl-XL, preventing it from interacting with pro-apoptotic proteins such as BAX and BAK . This interaction leads to the activation of the apoptotic pathway, resulting in cell death. The compound does not significantly affect other Bcl-2 family members, such as Bcl-2, Mcl-1, or Bcl-W, making it highly selective for Bcl-XL .

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, particularly those that are dependent on Bcl-XL for survival . The compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This results in the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . Additionally, this compound has been observed to enhance the cytotoxic effects of other chemotherapeutic agents, such as carboplatin, by promoting apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BH3-binding groove of Bcl-XL with high affinity (Kd = 0.6 nM) . This binding prevents Bcl-XL from sequestering pro-apoptotic proteins like BAX and BAK, which are essential for the initiation of apoptosis . By inhibiting Bcl-XL, this compound promotes the activation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases . This cascade of events ultimately results in programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound has been shown to induce apoptosis within hours of treatment, with significant cell death observed within 24 hours . Long-term studies have demonstrated that this compound remains effective in inducing apoptosis over extended periods, although its stability and degradation in biological systems have not been extensively characterized . Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their cytotoxic effects over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been studied at various dosages. The compound has been shown to induce apoptosis in a dose-dependent manner, with higher doses resulting in increased cell death . At very high doses, this compound has been observed to cause toxicity, particularly in tissues that are dependent on Bcl-XL for survival, such as platelets . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body . The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a significant role . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in the mitochondria, where it exerts its apoptotic effects . Additionally, this compound has been shown to bind to plasma proteins, which may influence its distribution and bioavailability in vivo . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound is predominantly localized to the mitochondria, where it interacts with Bcl-XL to induce apoptosis . The compound’s targeting to the mitochondria is facilitated by its lipophilic nature, which allows it to readily cross the mitochondrial membrane . Once inside the mitochondria, this compound binds to the BH3-binding groove of Bcl-XL, preventing it from sequestering pro-apoptotic proteins and promoting the activation of the intrinsic apoptotic pathway . This subcellular localization is critical for the compound’s ability to induce programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WEHI-539 involves multiple steps, starting with the preparation of the benzothiazole hydrazone scaffold. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and crystallization .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly at the hydrazone linkage.

    Substitution: The compound can participate in substitution reactions, especially at the benzothiazole and thiazole rings.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

WEHI-539 exerts its effects by selectively binding to the BCL-XL protein, inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-XL and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The compound specifically targets the BH3 domain of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting cell death in cancer cells .

Properties

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWZKPAXZBYEH-JWHWKPFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744277
Record name 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431866-33-9
Record name 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.